molecular formula C31H46O2 B12408651 cis-Vitamin K1-d7

cis-Vitamin K1-d7

Cat. No.: B12408651
M. Wt: 457.7 g/mol
InChI Key: MBWXNTAXLNYFJB-KSKBGIFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Vitamin K1-d7: is a deuterated form of cis-Vitamin K1, which is an endogenous metabolite of Vitamin KThe deuterated form, this compound, is often used in scientific research due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of cis-Vitamin K1-d7 involves the incorporation of deuterium into the cis-Vitamin K1 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Vitamin K1 in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes the extraction of Vitamin K1 from natural sources, followed by its conversion to the deuterated form through chemical reactions. The final product is purified using techniques such as liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : cis-Vitamin K1-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of this compound, which are used in further research and applications .

Scientific Research Applications

cis-Vitamin K1-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Vitamin K1-d7 involves its role as a cofactor for the enzyme γ-carboxylase. This enzyme is responsible for the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    trans-Vitamin K1: The trans isomer of Vitamin K1, which is biologically active and commonly found in nature.

    Menaquinone-7 (MK-7): Another form of Vitamin K, which is produced through bacterial fermentation and has a longer half-life in the body.

Uniqueness: : cis-Vitamin K1-d7 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for research in various fields, including chemistry, biology, and medicine .

Properties

Molecular Formula

C31H46O2

Molecular Weight

457.7 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D

InChI Key

MBWXNTAXLNYFJB-KSKBGIFYSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.